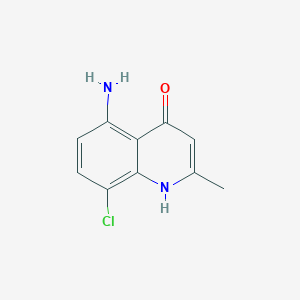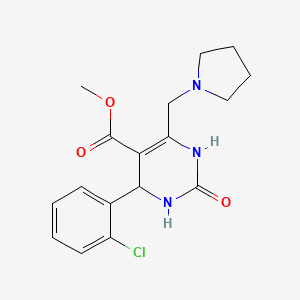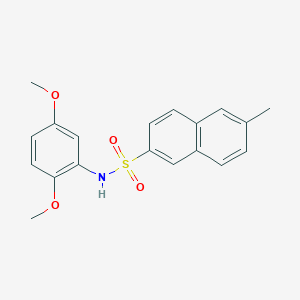![molecular formula C20H24N2O5S B11474014 N-[2-(3-methoxyphenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B11474014.png)
N-[2-(3-methoxyphenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHANESULFONYL-N-[2-(3-METHOXYPHENOXY)ETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methanesulfonyl group attached to a tetrahydroquinoline core, which is further substituted with a methoxyphenoxyethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-METHANESULFONYL-N-[2-(3-METHOXYPHENOXY)ETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of methanesulfonamide with a suitable precursor, such as an activated ester or ketone, in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature . The reaction proceeds through an aza-Michael addition followed by an elimination step to yield the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-METHANESULFONYL-N-[2-(3-METHOXYPHENOXY)ETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced tetrahydroquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like LiAlH₄, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHANESULFONYL-N-[2-(3-METHOXYPHENOXY)ETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-[2-(3-METHOXYPHENOXY)ETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The methanesulfonyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby modulating various biological processes .
Comparison with Similar Compounds
1-METHANESULFONYL-N-[2-(3-METHOXYPHENOXY)ETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE can be compared with other similar compounds, such as:
Methanesulfonamide derivatives: These compounds share the methanesulfonyl group and exhibit similar chemical reactivity.
Tetrahydroquinoline derivatives: These compounds have a similar core structure and may exhibit comparable biological activities.
Methoxyphenoxyethyl derivatives: These compounds contain the methoxyphenoxyethyl group and may have similar pharmacological properties.
The uniqueness of 1-METHANESULFONYL-N-[2-(3-METHOXYPHENOXY)ETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24N2O5S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-(3-methoxyphenoxy)ethyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide |
InChI |
InChI=1S/C20H24N2O5S/c1-26-17-6-3-7-18(14-17)27-12-10-21-20(23)16-8-9-19-15(13-16)5-4-11-22(19)28(2,24)25/h3,6-9,13-14H,4-5,10-12H2,1-2H3,(H,21,23) |
InChI Key |
ZRAGZGVDPFZENM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC(=O)C2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [6-oxo-2-(phenylamino)-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B11473934.png)



![6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11473958.png)
![N-[3-(2,3,4,4a,6,11b-hexahydro-1H-[1,3]benzodioxolo[5,6-c]chromen-6-yl)phenyl]methanesulfonamide](/img/structure/B11473961.png)
![N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]thiophene-2-carboxamide](/img/structure/B11473973.png)
![1-(furan-2-ylmethyl)-2-hydroxy-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11473991.png)
![{5-amino-4-cyano-2-methyl-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene}propanedinitrile](/img/structure/B11473995.png)
![3-(5-bromofuran-2-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474001.png)

![Methyl 3-amino-2-cyano-6-methyl-4-(pyridin-4-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B11474011.png)
amino}phenyl 4-methylbenzoate](/img/structure/B11474016.png)
![4-Azatricyclo[4.3.1.1~3,8~]undec-4-yl(3-chloro-4-methylphenyl)methanone](/img/structure/B11474020.png)
